molecular formula C19H21FN6O4 B13435740 (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol

Cat. No.: B13435740
M. Wt: 416.4 g/mol
InChI Key: MJURWFUMNWGTJB-KJMSJTNLSA-N
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Description

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorinated oxolane ring and a purine base, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol typically involves multiple steps, including the formation of the oxolane ring and the attachment of the purine base. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the synthesis process and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the purine base or the oxolane ring.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while substitution of the fluorine atom could result in a variety of functionalized derivatives.

Scientific Research Applications

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol can be compared with other fluorinated nucleosides and purine derivatives.
  • Similar compounds include 2-fluoro-2-deoxyadenosine and 6-fluoropurine.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a fluorinated oxolane ring and a morpholinyl-pyridinyl-purine base. These features confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21FN6O4

Molecular Weight

416.4 g/mol

IUPAC Name

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C19H21FN6O4/c20-14-12(8-27)30-19(17(14)28)26-10-24-16-15(22-9-23-18(16)26)11-1-2-13(21-7-11)25-3-5-29-6-4-25/h1-2,7,9-10,12,14,17,19,27-28H,3-6,8H2/t12-,14-,17-,19-/m1/s1

InChI Key

MJURWFUMNWGTJB-KJMSJTNLSA-N

Isomeric SMILES

C1COCCN1C2=NC=C(C=C2)C3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)F)O

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)F)O

Origin of Product

United States

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